molecular formula C22H26N2O5 B1676856 MS37452

MS37452

Numéro de catalogue: B1676856
Poids moléculaire: 398.5 g/mol
Clé InChI: LUMCNRKHZRYQOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Analyse Des Réactions Chimiques

Types de réactions

MS37452 subit principalement des réactions d'inhibition de la liaison. C'est un inhibiteur compétitif de la liaison du domaine chromo de CBX7 à H3K27me3 .

Réactifs et conditions courantes

Principaux produits formés

Le principal produit formé à partir de la réaction de this compound avec le domaine chromo de CBX7 est la dérépression de la transcription du gène cible du complexe de répression polycomb p16/CDKN2A .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la liaison du domaine chromo de CBX7 à H3K27me3. Cette inhibition conduit à la dérépression de la transcription du gène cible du complexe de répression polycomb p16/CDKN2A en déplaçant la liaison de CBX7 au locus INK4A/ARF dans les cellules cancéreuses de la prostate . Les cibles moléculaires impliquées comprennent le domaine chromo de CBX7 et H3K27me3 .

Applications De Recherche Scientifique

Binding Affinity and Structural Insights

The binding affinity of MS37452 to the CBX7 chromodomain has been quantified using various assays. Notably, it exhibits a dissociation constant (KdK_d) of approximately 28.90 ± 2.71 μM , indicating its effectiveness in competing with H3K27me3 for binding sites on CBX7. The structural analysis through X-ray crystallography has revealed that this compound adopts two distinct rotamer conformations when bound to the CBX7 chromodomain, allowing it to effectively occupy the methyl-lysine binding pocket and disrupt protein interactions essential for transcription repression .

Cancer Treatment

The primary application of this compound lies in its potential as a therapeutic agent for cancer treatment. By promoting the expression of tumor suppressor genes like p16/CDKN2A, this compound may help counteract the effects of oncogenic pathways that rely on Polycomb group proteins for silencing critical regulatory genes. In vitro studies have demonstrated that treatment with this compound leads to significant increases in p16/CDKN2A transcript levels, suggesting its utility in restoring normal cell cycle regulation in cancer cells .

Hematological Applications

Research indicates that this compound may have differential effects on various hematopoietic cell lines. For instance, specific leukemic cell lines have shown increased sensitivity to this compound compared to primary hematopoietic stem cells, implying that this compound could be leveraged in targeted therapies against certain types of leukemia while minimizing effects on normal cells .

In Vitro Studies

Several studies have explored the effects of this compound on prostate cancer cell lines, particularly PC3 cells. Treatment with this compound resulted in reduced occupancy of CBX7 at the INK4A/ARF locus and increased transcriptional activity of associated genes. Quantitative PCR analyses demonstrated a 25% to 60% increase in p16/CDKN2A expression following treatment with varying concentrations of this compound .

Cell Line IC50 (µM) Effect Observed
PC3250Increased p16/CDKN2A transcription
SupB1514.97Cell cycle alterations observed
THP-114.97Sensitivity indicated at lower doses

In Vivo Studies

As of now, there are no reported in vivo studies involving this compound; however, its mechanism suggests potential for further exploration in animal models to assess therapeutic efficacy and safety profiles before clinical trials can be initiated .

Comparaison Avec Des Composés Similaires

Composés similaires

    Inhibiteurs d'EZH2 : Ciblent l'enzyme homologue 2 de l'activateur de zeste (EZH2), qui interagit également avec H3K27me3.

    Inhibiteurs de G9a : Inhibent la méthyltransférase d'histone G9a, qui est impliquée dans le silençage des gènes.

Unicité

MS37452 est unique en son genre dans son inhibition sélective de la liaison du domaine chromo de CBX7 à H3K27me3, ce qui en fait un outil précieux pour étudier le rôle spécifique de CBX7 dans la transcription génique et ses applications thérapeutiques potentielles .

Activité Biologique

MS37452 is a small molecule identified as a potent inhibitor of the Chromobox Protein Homolog 7 (CBX7) chromodomain, which plays a significant role in epigenetic regulation, particularly in the context of cancer. This compound has garnered attention due to its ability to disrupt the binding of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3), leading to transcriptional derepression of target genes associated with tumor suppression.

This compound functions primarily by inhibiting the interaction between CBX7 and H3K27me3. The dissociation constant (Kd) for this interaction has been reported as 27.7 μM, indicating a strong affinity for the target . By blocking this binding, this compound promotes the derepression of genes such as INK4A/ARF , which are crucial for cell cycle regulation and tumor suppressor activity.

Detailed Binding Analysis

The structural analysis of the CBX7/MS37452 complex reveals that this compound engages with key aromatic residues in the CBX7 chromodomain, facilitating its inhibitory effect. The iminobenzimidazole core of this compound interacts with residues such as Phe11 and Trp32, which are critical for the recognition of methyl-lysine marks on histones .

Biological Activity in Cancer Models

Research has demonstrated that treatment with this compound leads to significant changes in gene expression profiles in various cancer cell lines. For instance, in human prostate cancer PC3 cells, this compound treatment resulted in reduced CBX7 occupancy at the INK4A/ARF locus, effectively increasing the expression of p16INK4a, a key tumor suppressor .

Case Studies

  • Prostate Cancer : In a study involving PC3 cells treated with this compound at concentrations ranging from 1–5 μM, a dose-dependent increase in p16INK4a expression was observed. This effect was accompanied by decreased binding of CBX7 to target gene loci, demonstrating the compound's potential as a therapeutic agent .
  • Cerebral Cavernous Malformation (CCM) : A novel therapeutic approach targeting CBX7 using this compound showed promise in preclinical models of CCM. The inhibition of CBX7 led to normalization of pathological phenotypes associated with this vascular disorder, suggesting broader implications for this compound beyond oncology .

Research Findings and Data Tables

Study Cell Type Concentration (μM) Effect on p16INK4a CBX7 Binding Status
Prostate Cancer (PC3)PC3 Cells1-5Increased expressionReduced occupancy
Cerebral Cavernous MalformationZebrafish EndothelialN/ANormalized pathological phenotypesInhibition observed

Propriétés

IUPAC Name

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCNRKHZRYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS37452
Reactant of Route 2
Reactant of Route 2
MS37452
Reactant of Route 3
Reactant of Route 3
MS37452
Reactant of Route 4
Reactant of Route 4
MS37452
Reactant of Route 5
Reactant of Route 5
MS37452
Reactant of Route 6
Reactant of Route 6
MS37452

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.